6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile
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Overview
Description
6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is a versatile chemical compound used in various scientific research applications. Its unique structure allows it to be applied in drug discovery, synthesis, and other experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile typically involves the reaction of 5-bromopyrimidine with nucleophiles under specific conditions. One common method includes the use of microwave irradiation to facilitate rapid nucleophilic displacement reactions . The reaction conditions often involve the use of lithium diisopropylamide for direct metallation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of advanced techniques such as continuous flow chemistry could be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- Ethyl 2-(4-(hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylate
Uniqueness
6-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile stands out due to its specific combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly valuable in drug discovery and other research applications.
Properties
IUPAC Name |
6-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O/c17-13-8-19-16(20-9-13)23-11-12-3-2-6-22(10-12)15-5-1-4-14(7-18)21-15/h1,4-5,8-9,12H,2-3,6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAPBDMDTLJJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC(=N2)C#N)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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